molecular formula C15H12ClNO4 B5795445 (2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone

(2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone

Cat. No.: B5795445
M. Wt: 305.71 g/mol
InChI Key: ZNLGUXWEPWRKNO-UHFFFAOYSA-N
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Description

(2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone: is an organic compound with the molecular formula C15H12ClNO4 It is characterized by the presence of a chloro and nitro group on one phenyl ring and an ethoxy group on another phenyl ring, connected through a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses 2-chloro-5-nitrobenzoyl chloride and 4-ethoxybenzene as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) . The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as in the presence of a catalyst like .

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron (Fe) with hydrochloric acid (HCl).

    Substitution: Sodium ethoxide (NaOEt) or sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: (2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science .

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are tested for their efficacy against various bacterial and fungal strains .

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new therapeutic agents. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors .

Industry: The compound is used in the production of dyes and pigments. Its unique structural properties contribute to the development of colorants with specific hues and stability .

Mechanism of Action

The mechanism of action of (2-chloro-5-nitrophenyl)(4-ethoxyphenyl)methanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The chloro and ethoxy groups contribute to the compound’s ability to bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects .

Properties

IUPAC Name

(2-chloro-5-nitrophenyl)-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4/c1-2-21-12-6-3-10(4-7-12)15(18)13-9-11(17(19)20)5-8-14(13)16/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLGUXWEPWRKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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